molecular formula C8H17NO3 B13531642 Methyl o-isobutylserinate

Methyl o-isobutylserinate

Cat. No.: B13531642
M. Wt: 175.23 g/mol
InChI Key: HWUGAXPBGUWGTK-UHFFFAOYSA-N
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Description

Methyl o-isobutylserinate is an organic compound with the molecular formula C8H17NO3 It is a methyl ester derivative of o-isobutylserine, an amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl o-isobutylserinate can be synthesized through the esterification of o-isobutylserine with methanol in the presence of an acid catalyst. One common method involves using trimethylchlorosilane (TMSCl) and methanol at room temperature, which provides a convenient and efficient route to obtain the methyl ester . The reaction proceeds as follows:

  • Dissolve o-isobutylserine in methanol.
  • Add trimethylchlorosilane to the solution.
  • Stir the mixture at room temperature until the reaction is complete.
  • Purify the product by removing the solvent and any by-products.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar esterification methods. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the process can be automated to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl o-isobutylserinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl o-isobutylserinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving amino acid derivatives and their biological activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl o-isobutylserinate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release o-isobutylserine, which can then participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl o-isobutylserinate is unique due to its specific structure and the presence of the isobutyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other esters may not be suitable.

Properties

Molecular Formula

C8H17NO3

Molecular Weight

175.23 g/mol

IUPAC Name

methyl 2-amino-3-(2-methylpropoxy)propanoate

InChI

InChI=1S/C8H17NO3/c1-6(2)4-12-5-7(9)8(10)11-3/h6-7H,4-5,9H2,1-3H3

InChI Key

HWUGAXPBGUWGTK-UHFFFAOYSA-N

Canonical SMILES

CC(C)COCC(C(=O)OC)N

Origin of Product

United States

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